Regioselective Suzuki–Miyaura Coupling at C-2: Ortho-Selectivity vs. 2,5-Dibromopyridine Comparator
The 2,3-dibromopyridine scaffold exhibits exclusive ortho-selectivity in palladium-catalyzed Suzuki–Miyaura couplings, with arylation occurring first at the C-2 bromine adjacent to the pyridine nitrogen. Under optimized conditions (Pd(OAc)₂/PPh₃, K₂CO₃, CH₃CN/MeOH 2:1, 50 °C, 24 h), 2,3-dibromopyridine reacts with arylboronic acids to afford 2-aryl-3-bromopyridines with complete regioselectivity and isolated yields ranging from 79% to 94%, depending on the arylboronic acid employed [1]. In contrast, under identical conditions, 2,5-dibromopyridine yields 2-aryl-5-bromopyridines in a lower yield range of 73% to 88% [1]. Computational analysis confirms that the ortho-bromine at C-2 possesses lower carbon–bromine bond order and higher electron density than the meta-bromine at C-3, rendering it the thermodynamically preferred site for oxidative addition with Pd(0) [2].
| Evidence Dimension | Regioselective Suzuki–Miyaura coupling yield (isolated) |
|---|---|
| Target Compound Data | 79–94% yield (2-aryl-3-bromopyridine products) |
| Comparator Or Baseline | 2,5-Dibromopyridine: 73–88% yield (2-aryl-5-bromopyridine products) |
| Quantified Difference | 6–11 percentage point yield advantage for 2,3-isomer under identical conditions |
| Conditions | Pd(OAc)₂/PPh₃ catalyst, K₂CO₃ base, CH₃CN/MeOH (2:1), 50 °C, 24 h; arylboronic acid coupling partner |
Why This Matters
Higher coupling yields translate to improved synthetic economy, reduced material costs per synthetic sequence, and enhanced feasibility of scale-up in multi-step medicinal chemistry campaigns requiring 2-arylpyridine intermediates.
- [1] Zhou Q, Zhang B, Su L, Jiang T, Chen R, Du T, Ye Y, Shen J, Dai G, Han D, Jiang H. Palladium-catalyzed highly regioselective 2-arylation of 2,x-dibromopyridines and its application in the efficient synthesis of a 17β-HSD1 inhibitor. Tetrahedron. 2013;69(51):10996–11003. View Source
- [2] Margabandu R, Subramani K. Theoretical prediction of reactive site of aryl halide for Suzuki coupling reaction. Asian J Res Chem. 2011;4(3). View Source
